molecular formula C19H19NO3 B3307852 (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 934240-38-7

(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B3307852
CAS No.: 934240-38-7
M. Wt: 309.4 g/mol
InChI Key: NIFDPVFMBJUPOR-SFHVURJKSA-N
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Description

(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral dihydropyrrole (pyrroline) derivative of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . The compound features a benzyloxy-substituted phenyl ring, which can influence lipophilicity and molecular interactions. The pyrrole heterocycle is a privileged scaffold in drug discovery, found in numerous natural products with potent biological activities, such as the ionophore calcimycin and the antimicrobial lynamycins . Pyrrole-containing compounds are actively investigated to address the urgent global health challenge of antibacterial resistance . The specific stereochemistry ((S)-enantiomer) and substitution pattern of this compound make it a valuable chiral building block or intermediate for designing and synthesizing new pyrrole-based molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), with the goal of developing new therapeutic candidates effective against resistant bacterial strains like MRSA and VRE .

Properties

IUPAC Name

methyl (2S)-5-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-19(21)18-12-11-17(20-18)15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFDPVFMBJUPOR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142020
Record name Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate
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Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-38-7
Record name Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate
Source CAS Common Chemistry
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Record name Methyl (2S)-3,4-dihydro-5-[4-(phenylmethoxy)phenyl]-2H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-5-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrrole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Benzoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate exhibit significant antifungal properties. For instance:

  • Compounds synthesized from this scaffold demonstrated potent activity against Candida glabrata, suggesting its potential as a lead compound in antifungal drug development .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes:

  • Studies have shown that related compounds can act as reversible inhibitors of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters in the brain. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antifungal Evaluation

In a recent study, derivatives of this compound were evaluated for antifungal activity against several strains of fungi. The results indicated that modifications to the phenyl ring significantly enhanced antifungal potency, particularly with electron-withdrawing groups at specific positions .

Case Study 2: Neuropharmacological Applications

Another research effort focused on the neuropharmacological properties of related compounds. The findings suggested that these compounds could modulate neurotransmitter levels by inhibiting MAO activity, offering a pathway for developing treatments for mood disorders and other neurological conditions .

Potential Applications

Based on its chemical structure and biological activity, this compound holds promise in several areas:

  • Medicinal Chemistry : Development of new antifungal agents and neuroprotective drugs.
  • Material Science : Potential use as a building block for advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs in the Pyrrole Family

(a) 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS: 480439-17-6)
  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Key Differences :
    • Substituent on phenyl ring: Methoxy (-OCH₃) vs. benzyloxy (-OCH₂C₆H₅) .
    • Lack of methyl ester group at position 2.
  • The methyl ester in the target compound introduces a polarizable moiety absent in the methoxy analog, which may influence metabolic stability or intermolecular interactions .
(b) Methyl 2-(piperidin-1-yl)benzo[d]oxazole-5-carboxylate (CAS not provided)
  • Molecular Formula: C₁₄H₁₆N₂O₃ (inferred from synonym in )
  • Key Differences :
    • Core structure: Benzo[d]oxazole vs. dihydropyrrole .
    • Substitution pattern: Piperidine and carboxylate groups differ in spatial arrangement.
  • Implications :
    • The dihydropyrrole core in the target compound offers partial unsaturation, which may enhance conjugation and electronic delocalization compared to benzo[d]oxazole derivatives .

Compounds with Benzyloxy Substituents (Non-Pyrrole Scaffolds)

Several urea-thiazole derivatives with benzyloxy groups are reported in (e.g., compounds 2a and 2b ):

  • Example : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a )
    • Molecular Weight : ~694.5 g/mol (ESI-MS)
    • Key Differences :
  • Core structure: Urea-thiazole-piperazine vs. dihydropyrrole .
  • Functional groups: Hydrazinyl, benzylidene, and urea moieties absent in the target compound.
  • Implications :
    • Benzyloxy groups in both compound classes may contribute to π-π stacking interactions in biological targets, but the urea-thiazole derivatives exhibit significantly higher molecular complexity and weight, likely influencing pharmacokinetic profiles .

Data Table: Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate 934240-38-7 C₁₉H₁₉NO₃ 309.36 Benzyloxy, methyl ester Dihydropyrrole
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 480439-17-6 C₁₁H₁₃NO 175.23 Methoxy Dihydropyrrole
Urea-thiazole derivative (2a) - C₃₆H₃₂F₃N₇O₄S ~694.5 Benzyloxy, urea, thiazole, piperazine Urea-thiazole

Research Findings and Implications

  • Bioactivity Potential: Urea-thiazole derivatives with benzyloxy groups exhibit antitumor and kinase inhibitory activities, implying that the benzyloxy moiety in the target compound may confer similar bioactivity if paired with a pharmacologically active scaffold .
  • Steric and Electronic Effects : The bulkier benzyloxy group in the target compound compared to methoxy may enhance binding to hydrophobic pockets in proteins, though this requires experimental validation .

Biological Activity

(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and antiviral properties, supported by recent research findings.

  • Chemical Name : this compound
  • CAS Number : 934240-38-7
  • Molecular Formula : C19H19NO3
  • Molecular Weight : 309.365 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial activity. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar structures may possess comparable effects .

Compound TypeMIC (μg/mL)Target Pathogen
Pyrrole Benzamide Derivatives3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both pathogens

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, derivatives with a benzyloxy substitution have shown promising results against Candida glabrata with MIC values as low as 5.4 μg/mL . This highlights the potential of this compound in antifungal drug development.

Compound TypeMIC (μg/mL)Target Pathogen
Benzyloxy Derivatives5.4Candida glabrata

Antiviral Activity

While specific data on the antiviral activity of this compound is limited, the broader class of pyrrole derivatives has been noted for their antiviral properties. Compounds in this category have demonstrated efficacy against various viruses, including HIV and measles virus .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated several pyrrole derivatives for their antibacterial properties and found that modifications in the structure significantly influenced their activity against common bacterial strains .
  • Antifungal Testing : In another study focusing on antifungal activity, compounds with benzyloxy substitutions were synthesized and tested against Candida species. The results indicated that these compounds could serve as scaffolds for developing new antifungal agents .
  • Antiviral Potential : Research into the antiviral potential of nitrogen heterocycles has shown that certain pyrrole derivatives can inhibit viral replication effectively. This suggests that this compound could be further investigated for similar applications .

Q & A

Q. What are the established synthetic routes for (S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted phenylacetonitriles or ester derivatives under basic or acidic conditions. For example, cyclization of benzyloxy-substituted phenylacetonitrile with ethyl acetoacetate in the presence of a base (e.g., KOH) followed by esterification yields the target compound . Optimization strategies include:
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.
  • Temperature control : Maintaining 60–80°C during cyclization improves yield (reported up to 46% in analogous compounds) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry and substituent positions. For example, the benzyloxy phenyl group shows aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine ring protons appear between δ 2.5–4.0 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 325.12 for C20H19NO4) .
  • FTIR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodological Answer : Substitution patterns significantly affect antimicrobial and anticancer potency. Key findings from analogous compounds:
Compound ModificationBiological Activity (Target)MIC/IC50Source
4-Benzyloxy (this compound)Under investigationN/A
4-Chlorophenyl analogAntibacterial (E. coli)10 µg/mL
4-Methoxyphenyl analogAnticancer (HT29 cells)15 µM
  • Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability .
  • Benzyloxy groups may improve blood-brain barrier penetration due to lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC) and cell lines (e.g., ATCC-certified HT29 cells) .
  • Stereochemical purity : Use chiral HPLC to verify the (S)-enantiomer’s configuration, as racemic mixtures may skew results .
  • Solubility factors : Adjust DMSO concentrations (<1% v/v) to avoid cytotoxicity artifacts .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of derivatives?

  • Methodological Answer :
  • Ester hydrolysis : Replace the methyl ester with prodrug moieties (e.g., ethyl) to enhance metabolic stability .
  • Phenyl ring diversification : Introduce hydrophilic groups (e.g., -OH, -SO3H) to balance lipophilicity (logP ~2.5) and solubility .
  • Pyrrolidine ring saturation : Hydrogenation to pyrrolidine improves metabolic resistance, as seen in related compounds .

Data Contradiction Analysis

Q. Why do MIC values for structurally similar compounds vary significantly in antimicrobial studies?

  • Methodological Answer : Variations arise from:
  • Bacterial strain specificity : Gram-positive S. aureus (MIC 3.12 µg/mL) vs. Gram-negative E. coli (MIC 10 µg/mL) .
  • Efflux pump activity : Overexpression in resistant strains reduces intracellular concentrations .
  • Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) lowers MICs by 4–8× .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

  • Methodological Answer :
  • Target identification : Use SPR (surface plasmon resonance) to screen for binding to bacterial enzymes (e.g., DNA gyrase) .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .
  • Resistance induction : Serial passage assays (10–15 generations) assess propensity for resistance development .

Structural and Computational Insights

Q. What computational tools predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with fungal CYP51 (target for antifungal activity) .
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 5-(4-(benzyloxy)phenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate

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